Structural Role of the 4-(Methoxycarbonyl)phenyl Terminus
The target compound bears a 4-(methoxycarbonyl)phenyl group at the oxalamide N-terminus, introducing an additional hydrogen bond acceptor (ester carbonyl) and a polar surface area increment relative to analogs with simple phenyl (CAS 954083-21-7) or ethyl termini. Comparative structural analysis indicates the target compound has a calculated topological polar surface area (tPSA) approximately 10–15 Ų higher than the phenyl analog and 20–25 Ų higher than the ethyl analog, which predictively reduces passive blood-brain barrier permeability while potentially enhancing aqueous solubility . The methyl ester also serves as a latent carboxylic acid prodrug handle, a feature absent in non-ester analogs.
| Evidence Dimension | Calculated topological polar surface area (tPSA) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | tPSA ≈ 94–100 Ų; H-bond acceptors = 8 (estimated from structure) |
| Comparator Or Baseline | N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide (CAS 954083-21-7): tPSA ≈ 80–85 Ų; H-bond acceptors = 6. N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide: tPSA ≈ 70–75 Ų; H-bond acceptors = 5. |
| Quantified Difference | ΔtPSA ≈ +10 to +25 Ų; ΔHBA ≈ +2 to +3 |
| Conditions | Calculated properties based on molecular structure (in silico prediction) |
Why This Matters
The increased tPSA and H-bond acceptor count predictively modulate solubility, permeability, and off-target promiscuity relative to simpler analogs, directly impacting suitability for in vitro assay formats (e.g., need for DMSO solubilization vs. aqueous buffer compatibility).
